
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
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Overview
Description
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is a synthetic organic compound known for its unique chemical structure and properties It contains two 1,3,4-thiadiazole rings substituted with tert-butyl groups and a central 1,3-dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea typically involves the following steps:
Formation of 1,3,4-thiadiazole rings: The thiadiazole rings are synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of tert-butyl groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.
Coupling with 1,3-dimethylurea: The final step involves coupling the substituted thiadiazole rings with 1,3-dimethylurea under suitable conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups may enhance the compound’s stability and bioavailability, while the urea moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-diazetidine-2,4-dione: Similar structure but with a diazetidine ring instead of a dimethylurea moiety.
1,3-Bis(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1,3-dimethylurea: Contains oxadiazole rings instead of thiadiazole rings.
Uniqueness
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is unique due to the presence of both tert-butyl-substituted thiadiazole rings and a central dimethylurea moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1,3-bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS2/c1-14(2,3)9-16-18-11(23-9)20(7)13(22)21(8)12-19-17-10(24-12)15(4,5)6/h1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGMZUKZMFEDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N(C)C(=O)N(C)C2=NN=C(S2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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